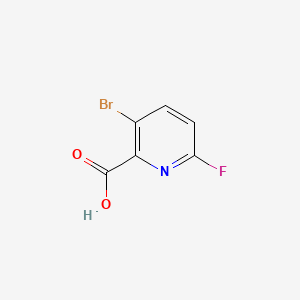

3-Bromo-6-fluoropicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFWACXUJKTGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743544 | |

| Record name | 3-Bromo-6-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-43-3 | |

| Record name | 3-Bromo-6-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-6-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 3-Bromo-6-fluoropicolinic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: A Multifaceted Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals and agrochemicals. Among these, 3-Bromo-6-fluoropicolinic acid (CAS No. 1211589-43-3) has emerged as a highly versatile and valuable building block.[1] Its utility stems from a unique confluence of structural features: a pyridine core, an activating carboxylic acid group, and two distinct halogen substituents—bromine and fluorine. This precise arrangement provides medicinal chemists with a powerful tool for molecular engineering, offering orthogonal handles for derivatization and fine-tuning of physicochemical properties.

The presence of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity of a drug candidate, while the bromine atom serves as a versatile anchor for carbon-carbon bond formation via cross-coupling reactions.[2] This guide provides an in-depth analysis of the chemical properties, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The data presented below provides the essential physicochemical and spectroscopic signatures of this compound.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. It is typically an off-white to light yellow solid, with stability under standard storage conditions (cool, dry, inert atmosphere).[3][4]

| Property | Value | Source(s) |

| CAS Number | 1211589-43-3 | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | ~320 °C (Predicted) | [3] |

| Density | ~1.9 g/cm³ (Predicted) | [3] |

| pKa | ~2.32 (Predicted) | [3] |

| Storage | Store at 2-8°C under inert gas | [3] |

Note: Some physical properties are predicted values based on computational models for closely related isomers and should be confirmed experimentally.

Spectroscopic Signature

The spectroscopic profile is critical for reaction monitoring and final product confirmation. The following is an expert analysis of the expected spectral data.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region.

-

The proton at the 5-position (H-5), situated between the bromine and fluorine atoms, will appear as a doublet coupled to the proton at the 4-position (H-4). Its chemical shift will be influenced by the adjacent halogens.

-

The proton at the 4-position (H-4) will also appear as a doublet, coupled to H-5.

-

A broad singlet corresponding to the carboxylic acid proton will be observed far downfield (typically >10 ppm), which will be exchangeable with D₂O.

-

For a similar compound, 3-bromo-6-chloropyridine-2-formic acid, two doublets were observed at δ 8.02 and δ 9.02 in DMSO-d6.[6]

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group.

-

The carbon atoms directly bonded to the electronegative fluorine (C-6) and bromine (C-3) atoms will exhibit characteristic chemical shifts and coupling (in the case of C-F coupling).

-

The carbonyl carbon of the carboxylic acid will appear at the lowest field (typically >160 ppm).

-

The remaining aromatic carbons will resonate in the typical range for a substituted pyridine ring (120-150 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be prominent around 1700-1730 cm⁻¹.[7]

-

C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.

-

C-Br stretching vibrations are found at lower wavenumbers, typically below 600 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[7]

-

Synthesis and Reaction Pathways

Plausible Synthetic Route

While multiple synthetic strategies for halogenated picolinic acids exist, a robust and scalable approach often involves the functionalization of a pre-existing pyridine core. A plausible pathway to this compound can be extrapolated from established methods for related compounds, such as the synthesis of 3-bromo-6-chloropyridyl-2-formic acid.[6] This multi-step process emphasizes regiocontrol and the sequential introduction of functional groups.

The causality behind this proposed workflow is as follows:

-

N-Oxidation: The initial pyridine is first converted to its N-oxide. This is a critical activation step. The N-oxide functionality electronically activates the C2 and C6 positions, making them susceptible to nucleophilic attack, which is necessary for the subsequent cyanation step.

-

Cyanation: Introduction of a cyano group at the 2-position is achieved using a cyanide source like trimethylsilyl cyanide. This step installs the precursor to the final carboxylic acid. Using the N-oxide directs the cyanation specifically to the 2-position.

-

Hydrolysis: The final step is the vigorous acid-catalyzed hydrolysis of the nitrile (cyano group) to the carboxylic acid. Concentrated sulfuric acid is effective for this transformation.[6]

Caption: Plausible synthetic route to this compound.

Core Reactivity and Derivatization Logic

The true power of this compound lies in its predictable and versatile reactivity, allowing for selective modification at three key sites. The electron-withdrawing nature of the fluorine, bromine, and carboxyl groups renders the pyridine ring electron-deficient, influencing its reactivity profile.

-

At the Carboxylic Acid (Position 2): This group undergoes standard transformations.

-

Amidation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) or boron-based catalysts provides access to a wide array of amides.[8][9] This is a cornerstone reaction in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters, which can serve as prodrugs or intermediates.

-

-

At the Bromo Substituent (Position 3): The C-Br bond is the primary site for cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[10][11] It allows for the introduction of a vast range of aryl, heteroaryl, and vinyl groups at the 3-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.[12]

-

Other Cross-Couplings: The C-Br bond is also amenable to other transformations like Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille couplings.

-

-

At the Fluoro Substituent (Position 6): The C-F bond is significantly stronger and generally less reactive in cross-coupling than the C-Br bond. This difference in reactivity is a key strategic advantage.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than a C-Cl bond, the C-F bond at the 6-position (para to the nitrogen) is activated towards SNAr. Strong nucleophiles (e.g., alkoxides, thiolates, amines) can displace the fluoride, particularly at elevated temperatures. This allows for sequential, site-selective functionalization, where the C-Br bond can be addressed first under milder cross-coupling conditions, leaving the C-F bond intact for a subsequent SNAr reaction.

-

Caption: Key derivatization pathways for this compound.

Strategic Applications in Drug Discovery

Halogenated pyridine derivatives are indispensable in modern medicinal chemistry.[2] The specific 3-bromo-6-fluoro substitution pattern is particularly valuable for synthesizing complex molecules targeting a range of therapeutic areas.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The ability to introduce aryl or heteroaryl groups at the 3-position via Suzuki coupling, while simultaneously modifying the 2-position carboxylate to interact with the hinge region, makes this a powerful scaffold for generating focused libraries of potential inhibitors.

-

Building Block for CNS Agents: The introduction of fluorine is a well-established strategy to improve the blood-brain barrier penetration of drug candidates. Using this compound as a starting material allows for the retention of this beneficial atom while building out the rest of the molecule.

-

Precursor for Agrochemicals: The pyridine ring is a common feature in advanced pesticides and herbicides. The dual halogenation allows for the synthesis of complex derivatives with targeted biological activity and improved environmental profiles.[2]

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the palladium-catalyzed coupling of an arylboronic acid to the 3-position of the title compound.

Objective: To synthesize a 3-aryl-6-fluoropicolinic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purging: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours. The disappearance of the starting material (this compound) is the primary indicator of completion.

-

Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid, facilitating its extraction into the organic phase.

-

Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired 3-aryl-6-fluoropicolinic acid.

Safety and Handling

As a halogenated carboxylic acid, this compound requires careful handling. While a specific safety data sheet (SDS) was not available, data from closely related compounds suggests the following hazards and precautions.

-

Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harmful if swallowed or inhaled.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store under an inert atmosphere to maintain integrity.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined points of reactivity—the carboxylic acid, the reactive C-Br bond, and the less reactive C-F bond—provide a logical and powerful platform for constructing complex molecular architectures. The insights provided in this guide underscore its importance and potential. As the demand for novel, highly functionalized therapeutics and advanced materials continues to grow, the role of intelligently designed building blocks like this compound will only become more critical in driving innovation from the laboratory to the market.

References

- PubChem. (n.d.). 4-Bromo-6-fluoropicolinic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE. Wiley.

- IndiaMART. (n.d.). 3 Bromo 6 Picolinic Acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- Wikipedia. (n.d.). Suzuki reaction.

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323.

- Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synthesis, 2001(12), 1849-1856.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.

- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy.

- Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 7(5), 3127-3135.

- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines.

- Shanghai Acmec Biochemical Co.,Ltd. (n.d.). 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. (2019). Supporting Information for Nickel-catalyzed carboxylation of aryl halides with formic acid.

- Organic Syntheses. (n.d.). 3-hydroxyquinoline.

- PubChemLite. (n.d.). 6-bromo-5-fluoropicolinic acid.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- ChemUniverse. (n.d.). This compound.

- Ascendex Scientific, LLC. (n.d.). 3-bromo-6-chloropicolinic acid.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. innospk.com [innospk.com]

- 3. 6-broMo-3-fluoropyridine-2-carboxylic acid | 1052714-48-3 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound - CAS:1211589-43-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

3-Bromo-6-fluoropicolinic acid CAS number 1211589-43-3

An In-depth Technical Guide: 3-Bromo-6-fluoropicolinic acid (CAS 1211589-43-3)

A Versatile Trifunctional Building Block for Modern Drug Discovery

Executive Summary

This compound is a strategically-designed heterocyclic compound that has emerged as a highly valuable building block for researchers in medicinal chemistry and drug development. Its structure incorporates three distinct and orthogonally reactive functional groups on a picolinic acid scaffold: a carboxylic acid for amide coupling and derivatization, a bromine atom for transition-metal-catalyzed cross-coupling reactions, and an activated fluorine atom for nucleophilic aromatic substitution. This trifunctionality allows for the rapid and controlled synthesis of complex molecular libraries, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and strategic application in the synthesis of novel chemical entities.

The Strategic Value of the Halogenated Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are considered "privileged structures" in medicinal chemistry.[1][2] The pyridine nitrogen and the C2-carboxylic acid form a powerful bidentate chelation site, capable of coordinating with various metal ions, a property integral to the function of many enzymes.[3][4] This intrinsic bioactivity has led to the development of numerous drugs and clinical candidates.[1][2]

The subject of this guide, this compound, elevates the utility of this core scaffold by introducing two key halogen handles. The strategic placement of bromine at the 3-position and fluorine at the 6-position provides chemists with two distinct, high-yield reaction vectors for molecular elaboration, which can be addressed selectively under different reaction conditions. This "orthogonal reactivity" is the cornerstone of its value in modern synthetic chemistry.

Physicochemical Properties and Spectroscopic Characterization

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 1211589-43-3 | [5][6][7] |

| Molecular Formula | C₆H₃BrFNO₂ | [5][6] |

| Molecular Weight | 220.00 g/mol | [5][6] |

| IUPAC Name | 3-bromo-6-fluoropyridine-2-carboxylic acid | [5] |

| Synonyms | 3-Bromo-6-fluoro-2-pyridinecarboxylic acid | [6][7] |

| Appearance | White to off-white solid (typical) | [8] |

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.[9][10]

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to mutual coupling. A broad singlet, typically downfield (>13 ppm), would correspond to the acidic proton of the carboxylic acid.

-

¹³C NMR: The spectrum should display six distinct signals for each of the unique carbon atoms. The carbon of the carboxylic acid (C=O) will be the most downfield signal. The carbon atoms bonded to fluorine and bromine will show characteristic shifts, and the C-F bond will introduce additional coupling (¹JCF, ²JCF, etc.), which is a hallmark of fluorinated aromatics.

-

FT-IR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), C=C and C=N stretching bands in the aromatic region (approx. 1400-1600 cm⁻¹), and a characteristic C-F stretching band.[9]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M-H]⁻ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Synthesis and Manufacturing Considerations

The most logical and field-proven approach to synthesizing picolinic acids is through the oxidation of the corresponding 2-methylpyridine (α-picoline).[3][11] This strategy avoids the challenges associated with direct carboxylation of the pyridine ring.

Proposed Laboratory-Scale Synthesis

A robust synthesis can be envisioned starting from 3-bromo-6-fluoro-2-methylpyridine. Oxidation using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium is a standard and effective method.[11]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Exemplary)

-

Reaction Setup: To a solution of 3-bromo-6-fluoro-2-methylpyridine in water, add potassium permanganate (KMnO₄) portion-wise. The choice of an aqueous system is cost-effective and classic for permanganate oxidations.

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple permanganate color. Additional portions of KMnO₄ may be required for complete conversion.

-

Workup: After cooling, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified (e.g., with HCl) to precipitate the carboxylic acid product, as its protonated form is less water-soluble.

-

Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Strategic Applications

The synthetic power of this compound lies in the distinct reactivity of its three functional handles, which can be addressed sequentially to build molecular complexity.

Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[12][13] This reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and ability to form C(sp²)-C(sp²) bonds, essential for constructing biaryl structures common in kinase inhibitors and other drug classes.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reactant Charging: In a reaction vessel, combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. The water is crucial for the catalytic cycle, particularly the transmetalation step.[14]

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup & Purification: After cooling, perform an aqueous workup to remove inorganic salts. The product is then extracted into an organic solvent and purified by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluoro Position

The fluorine atom at the C6 position is activated towards nucleophilic attack. This is a classic example of Nucleophilic Aromatic Substitution (SₙAr).[15] The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to the leaving group (fluorine). In this molecule, the ring nitrogen (ortho) and the C2-carboxylic acid (para-like influence through the ring system) stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[16][17] Fluorine is an excellent leaving group in SₙAr reactions.

Exemplary Protocol: SₙAr with an Amine

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF, DMSO, or NMP. The choice of a polar aprotic solvent is key as it effectively solvates the counter-ion of the base but does not hydrogen-bond with the nucleophile, enhancing its reactivity.

-

Addition of Reagents: Add the amine nucleophile (1.1-2.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2-3 eq.). The base is required to deprotonate the amine nucleophile (if it's a primary or secondary amine salt) or to scavenge the HF byproduct.

-

Heating: Heat the reaction mixture, often to temperatures above 80 °C, to drive the reaction to completion.

-

Workup & Purification: Upon completion, the reaction is quenched with water and the product is either extracted or collected by filtration, followed by purification via chromatography or recrystallization.

Caption: The two-step addition-elimination mechanism of SNAr.

Derivatization of the Carboxylic Acid

The carboxylic acid is readily converted into amides, esters, or other derivatives using standard organic chemistry techniques. Amide bond formation is particularly relevant for drug discovery.

Exemplary Protocol: Amide Coupling (EDC/HOBt)

-

Activation: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF or DCM). Add a coupling agent like EDC (1.1 eq.) and an additive such as HOBt or HOAt (1.1 eq.) to form an activated ester in situ, which minimizes side reactions and racemization (if applicable).

-

Nucleophile Addition: Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like DIPEA or triethylamine (if the amine is a hydrochloride salt).

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Workup & Purification: Perform a standard aqueous workup to remove the coupling byproducts and purify the resulting amide by chromatography or recrystallization.

Safety, Handling, and Storage

As a halogenated organic acid, this compound requires careful handling.

| Hazard Class | GHS Statement | Precaution |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area. |

Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[19] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[20]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a platform for innovation. The orthogonal reactivity of its three distinct functional groups provides a powerful and efficient toolkit for the synthesis of diverse and complex small molecules. Its strategic value lies in enabling chemists to rapidly explore chemical space around a biologically relevant picolinic acid core. As synthetic methodologies continue to advance, the applications of such versatile building blocks will only expand, potentially leading to the discovery of next-generation therapeutics for a wide range of diseases. Future work may even explore late-stage C-H activation on derivatives of this scaffold to unlock further avenues for molecular diversification.[21]

References

- PubChem. 4-Bromo-6-fluoropicolinic acid.

- PubChem. 3-Amino-6-bromopicolinic acid.

- Wikipedia. Picolinic acid. [Link]

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- NIH National Library of Medicine.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- MDPI. Pd(CH3CN)

- Chemistry LibreTexts. 16.

- ACS Publications.

- PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

- PubMed Central.

- Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

- PubMed Central.

- ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. [Link]

- MDPI. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- ResearchGate.

- ERIC.

- Royal Society of Chemistry. Catalytic activation of ethylene C–H bonds on uniform d8 Ir(i) and Ni(ii)

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Organic Syntheses. picolinic acid hydrochloride. [Link]

- ResearchGate. A Study of Metal Complexes of 2-picolinic Acid. [Link]

- YouTube.

- ResearchGate.

- Wikipedia. Suzuki reaction. [Link]

- Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. [Link]

- Wikipedia.

- University of Colorado Boulder. Spectroscopy Problems. [Link]

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Achar-Shetty/22606822810a95781a8c081e7d23d8383e601509]([Link]

- MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. [Link]

- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. 1211589-43-3 | this compound - AiFChem [aifchem.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 1211589-43-3 Cas No. | 3-Bromo-6-fluoropyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 8. 5-Bromo-3-fluoropicolinic acid AldrichCPR 669066-91-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoropicolinic Acid

This guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 3-bromo-6-fluoropicolinic acid, a key building block in contemporary drug discovery and development. The methodologies detailed herein are curated for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental design.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound, the structure of which incorporates several key features that are highly sought after in medicinal chemistry. The picolinic acid scaffold is a common motif in pharmacologically active molecules, often acting as a bioisostere for other aromatic systems or as a chelating agent. The presence of both bromine and fluorine atoms provides handles for further chemical modification through cross-coupling reactions and can modulate the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability. This unique combination of functional groups makes this compound a critical intermediate in the synthesis of a wide range of therapeutic agents.

Retrosynthetic Analysis and Strategic Considerations

Two primary retrosynthetic strategies are presented for the synthesis of this compound. The choice of strategy will often depend on the availability of starting materials and the desired scale of the synthesis.

Strategy A: Late-Stage Bromination

This approach involves the synthesis of a 6-fluoropicolinic acid intermediate, followed by a regioselective bromination at the 3-position. This strategy is advantageous if 6-fluoropicolinic acid or its precursors are readily available.

Strategy B: Early Introduction of Bromine

In this alternative strategy, a pre-brominated and fluorinated pyridine derivative serves as the starting material. The carboxylic acid functionality is then introduced in the final steps of the synthesis. This approach can be beneficial if the starting brominated pyridine is commercially available or easily synthesized.

Synthetic Route I: Late-Stage Bromination via Sandmeyer Reaction

This route commences with a commercially available aminopyridine, introducing the fluorine and carboxylic acid functionalities before the final bromination step. This method offers a high degree of control over the substitution pattern.

Overall Workflow

A Technical Guide to Determining the Solubility of 3-Bromo-6-fluoropicolinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Bromo-6-fluoropicolinic acid. Given the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles and detailed methodologies required to generate reliable and reproducible results in a laboratory setting.

Introduction to this compound: A Molecule of Interest

This compound, a halogenated derivative of picolinic acid, represents a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. The presence of a carboxylic acid group, a pyridine ring, and halogen substituents (bromo and fluoro) imparts a unique combination of physicochemical properties that influence its behavior in biological and chemical systems.

Accurate solubility data is a cornerstone of drug discovery and development. It is a critical parameter that influences a compound's bioavailability, formulation design, and overall therapeutic efficacy. This guide will provide the necessary theoretical background and practical protocols to empower researchers to determine this vital characteristic for this compound.

Physicochemical Properties and Predicted Solubility Profile

While experimental data is scarce, we can infer a predicted solubility profile based on the compound's structural features and the known properties of related molecules.

Key Structural Features:

-

Picolinic Acid Backbone: The carboxylic acid group (pKa predicted to be around 1.95±0.10) allows for ionization, suggesting that the solubility of this compound will be highly dependent on pH in aqueous solutions.[1]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can also be protonated, further contributing to its pH-dependent solubility.

-

Halogenation (Bromo and Fluoro Substituents): The presence of bromine and fluorine atoms increases the molecule's lipophilicity, which may decrease its solubility in aqueous media compared to unsubstituted picolinic acid.

Based on these features, it is anticipated that this compound will exhibit its lowest aqueous solubility at its isoelectric point and will have increased solubility in both acidic and alkaline conditions due to the formation of soluble salts. Its solubility in organic solvents is expected to follow the "like dissolves like" principle, with higher solubility in polar organic solvents.

A study on the unsubstituted picolinic acid revealed it to be highly soluble in water, less so in ethanol, and even less in acetonitrile, providing a useful, albeit qualitative, benchmark.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| CAS Number | 1211589-43-3 | [5][6][7][8] |

| Molecular Formula | C₆H₃BrFNO₂ | [5][6][7] |

| Molecular Weight | 220.00 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 1.95 ± 0.10 | [1] |

Theoretical Framework: Factors Influencing Solubility

The solubility of an active pharmaceutical ingredient (API) like this compound is not an intrinsic constant but is influenced by a variety of external factors. A thorough understanding of these is crucial for designing meaningful experiments and interpreting the results.

-

pH: As an ionizable molecule, the pH of the aqueous medium is the most critical factor. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to non-ionized forms at a given pH, which directly correlates with solubility.

-

Temperature: Solubility is temperature-dependent. For most solid solutes, solubility increases with temperature. It is standard practice to determine solubility at physiologically relevant temperatures (e.g., 37 °C) or at controlled room temperature (e.g., 25 °C).

-

Solvent Polarity: The choice of solvent is paramount. The general principle of "like dissolves like" is a useful guide.[9] Polar solvents are better at dissolving polar solutes, and non-polar solvents are more suitable for non-polar solutes.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different free energies and, consequently, different solubilities. It is essential to characterize the solid form used in solubility studies.

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent (e.g., 1 mL of purified water, buffer of a specific pH, or an organic solvent).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for quantifying the concentration of this compound in the saturated filtrate.[11][12][13]

Suggested HPLC Method Parameters

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water for mass spectrometry compatibility).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by a UV scan).

-

Injection Volume: 10 µL.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the samples. Generate a calibration curve by plotting the peak area against the concentration. The R² value of the calibration curve should be >0.99 for accuracy.

Caption: Workflow for HPLC quantification of dissolved this compound.

Data Interpretation and Reporting

The final solubility value should be reported in standard units such as mg/mL or mol/L, along with the specific solvent and temperature at which the measurement was made. For aqueous solubility, the pH of the solution must also be reported. When presenting a pH-solubility profile, the data is typically plotted as the logarithm of solubility versus pH.

Conclusion

Determining the solubility of this compound is a critical step in its evaluation as a potential pharmaceutical or agrochemical candidate. While publicly available data is lacking, this guide provides a robust and scientifically sound framework for its experimental determination. By carefully applying the principles of solubility and adhering to the detailed protocols for the shake-flask method and HPLC analysis, researchers can generate the high-quality, reliable data needed to advance their research and development efforts.

References

- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Gomes, P. A. T., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.

- ChemUniverse. This compound [P64119].

- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.

- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Solubility of Things. Picolinic acid.

Sources

- 1. This compound | 1211589-43-3 [amp.chemicalbook.com]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemuniverse.com [chemuniverse.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. This compound - CAS:1211589-43-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | 1211589-43-3 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. helixchrom.com [helixchrom.com]

- 12. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-6-fluoropicolinic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 3-Bromo-6-fluoropicolinic acid. The information herein is synthesized from authoritative safety data sheets (SDS) and established laboratory safety protocols, designed to instill a culture of safety through understanding the causality behind procedural recommendations.

Section 1: Compound Profile and Hazard Synopsis

This compound is a halogenated pyridine carboxylic acid derivative commonly used as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. Its reactivity makes it a valuable synthetic intermediate, but also necessitates a thorough understanding of its potential hazards.

Before handling this compound, it is crucial to recognize its primary hazard classifications. It is a solid, typically appearing as a white to off-white powder, that presents multiple health risks upon exposure.[1]

Key Compound Identifiers:

| Identifier | Value |

|---|---|

| Chemical Name | 3-Bromo-6-fluoropyridine-2-carboxylic acid |

| CAS Number | 1211589-43-3[1][2] |

| Molecular Formula | C₆H₃BrFNO₂[1] |

| Molecular Weight | 220.0 g/mol [1] |

| Appearance | White to off-white solid[1] |

A synopsis of its hazards indicates that the compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1] These classifications mandate specific handling protocols to mitigate risk.

Section 2: The GHS Framework: Deconstructing the Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. For this compound, the following classifications are consistently reported and form the basis of all safety protocols.

GHS Hazard Classifications & Practical Implications:

| Hazard Statement | Classification | Practical Implication in the Lab |

| H302: Harmful if swallowed [1] | Acute Toxicity, Oral (Category 4) | Ingestion can lead to significant adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is essential.[1][3] Accidental ingestion requires immediate medical attention.[1] |

| H315: Causes skin irritation [1] | Skin Corrosion/Irritation (Category 2)[4] | Direct contact with the solid or its solutions can cause redness, itching, and inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[1] |

| H319: Causes serious eye irritation [1] | Serious Eye Damage/Eye Irritation (Category 2A)[4] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical safety goggles or a face shield are mandatory to prevent exposure from dust or splashes.[1][4] |

| H335: May cause respiratory irritation [1] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[4] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation. |

Signal Word: Warning [1]

Section 3: Risk Mitigation in Practice: The Hierarchy of Controls

Effective laboratory safety moves beyond simply wearing personal protective equipment (PPE). It involves a systematic approach known as the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective.

-

Engineering Controls: This is the primary line of defense.

-

Chemical Fume Hood: All weighing, transferring, and dissolution of this compound powder must be performed inside a properly functioning chemical fume hood. This contains airborne particulates, preventing respiratory exposure.[5]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts outside of the primary containment (fume hood).[3][4]

-

-

Administrative Controls: These are work practices and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for experiments involving this compound.

-

Access Restriction: Store the chemical in a designated, clearly labeled area with access limited to trained and authorized personnel.[3][6]

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of a shift.[1][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

-

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield may be required for splash-prone procedures.

-

Skin Protection: A standard laboratory coat must be worn and kept buttoned. Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any tears or punctures before use and dispose of them properly after handling.[1][7]

-

Respiratory Protection: If engineering controls fail or during a large spill clean-up where dust may be generated, a NIOSH/MSHA-approved respirator may be necessary.[4][8] However, for routine handling, a fume hood should make this unnecessary.

-

Section 4: Experimental Workflow Safety Protocol

A self-validating safety protocol involves checkpoints and specific actions at each stage of an experiment. The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Caption: Safe handling workflow for this compound.

Detailed Steps:

-

Receiving and Storage: Upon receipt, verify the container's integrity and label. Store the container in a cool, dry, well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Keep it tightly closed and segregated from incompatible materials, such as strong oxidizing agents.[4]

-

Weighing and Transfer: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. Perform all weighing and transfers inside a chemical fume hood to control dust.[4] Use tools and techniques that minimize dust generation.

-

Dissolution: When preparing solutions, slowly add the solid reagent to the solvent to avoid splashing. Be aware of any potential exothermic reactions.

-

Reaction and Work-up: Keep the reaction vessel within the fume hood. During work-up, be mindful that aqueous waste streams will contain this irritant compound.

-

Decontamination and Disposal: Clean any contaminated surfaces thoroughly. All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[1][4]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4]

-

If on Skin: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, get medical advice.[1]

-

If in Eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] Seek immediate medical attention, preferably from an ophthalmologist.

-

If Swallowed: Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][5]

Spill & Fire Response:

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] Ensure adequate ventilation. For large spills, evacuate the area and consult with emergency responders.

-

Fire: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] Hazardous combustion products can include carbon oxides (CO, CO₂), hydrogen halides, and nitrogen oxides.[4]

Caption: Emergency response decision tree.

Section 6: Toxicological & Ecological Profile

-

Toxicological Information: The primary toxicological concerns are acute effects from single exposures. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes irritation to the skin, eyes, and respiratory system.[1][3] The full toxicological properties have not been exhaustively investigated, and there is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[4] Therefore, it must be handled with the assumption that chronic exposure could lead to unforeseen health effects.

-

Ecological Information: Data on the environmental impact of this compound is limited. As a standard precaution for halogenated organic compounds, it should not be allowed to enter drains or waterways to prevent potential harm to aquatic life.[4]

References

- Safety Data Sheet US. (2022, June 17). Pola.

Sources

- 1. This compound | 1211589-43-3 [amp.chemicalbook.com]

- 2. This compound | 1211589-43-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 3-Bromo-6-fluoropicolinic Acid: Procurement, Qualification, and Application in IRAK4 Inhibitor Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-6-fluoropicolinic acid (CAS No. 1211589-43-3), a critical starting material for the synthesis of advanced therapeutic agents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple supplier list to offer a comprehensive overview of the compound's significance, procurement strategies, essential quality control protocols, and its pivotal role in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. By synthesizing technical data with field-proven insights, this guide serves as a practical resource for teams engaged in cutting-edge pharmaceutical research.

Introduction: The Strategic Importance of Substituted Picolinic Acids in Drug Discovery

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their ability to act as key intermediates in the synthesis of a wide range of pharmaceuticals. Their inherent properties, including their role as bidentate chelating agents and their capacity for diverse chemical modifications, make them invaluable building blocks. The strategic placement of halogen atoms, such as bromine and fluorine, on the pyridine ring can significantly influence the molecule's reactivity and the pharmacological properties of the final active pharmaceutical ingredient (API).

This compound has emerged as a particularly valuable intermediate, primarily due to its utility in the synthesis of potent and selective inhibitors of IRAK4. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of IRAK4 inhibitors is a highly active area of pharmaceutical research, and reliable access to high-quality this compound is a critical first step in this process.

Commercial Sourcing and Supplier Overview

The procurement of high-quality starting materials is a foundational element of successful and reproducible drug discovery and development. For this compound, a number of reputable commercial suppliers are available. The following table provides a comparative overview of several key vendors. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and identity prior to use.

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Notes |

| Sunway Pharm Ltd | CB65818 | ≥97% | 1g, 5g | Offers detailed detection information upon request.[1] |

| Matrix Scientific | 116267 | Inquire | 1g | Provides Safety Data Sheets (SDS) for download.[2] |

| Proactive Molecular Research | P240-1860 | 95-99% | 50g | Lead time and pricing available upon contact.[3] |

| Apollo Scientific | PC49090 | ≥95% | 100mg, 250mg, 1g, 5g | Provides UK and US stock lead times. |

| ChemicalBook | CB52534926 | Varies by supplier | Varies | A platform listing multiple international suppliers. |

| AiFChem | ACHMVD516 | ≥95% | 1g, 5g | Provides IUPAC name and other identifiers. |

Note: Pricing and availability are subject to change. Researchers should always contact suppliers directly for the most current information.

Quality Control and In-House Verification: A Self-Validating System

While suppliers provide a Certificate of Analysis, it is best practice in a drug development setting to perform in-house verification of critical starting materials. This ensures the identity and purity of the compound and mitigates the risk of downstream synthetic failures or the introduction of impurities.

Recommended Analytical Methods

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for confirming the chemical structure of the molecule. The spectrum should be consistent with the expected shifts and coupling patterns for the aromatic protons on the substituted pyridine ring.

-

HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A high-purity sample should exhibit a single major peak, with any impurities being well-resolved and below an acceptable threshold (typically >95% purity is required for early-stage research).

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.

Experimental Protocol: Identity and Purity Verification

-

Sample Preparation:

-

For ¹H NMR, dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

For HPLC, prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Further dilute as necessary for analysis.

-

-

¹H NMR Analysis:

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Process the data and compare the observed chemical shifts, multiplicities, and integration values with the expected structure.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with mobile phases such as water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peaks.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Calculate the purity based on the relative peak areas.

-

Synthetic Considerations

Caption: Plausible synthetic workflow for this compound.

This generalized pathway involves the selective functionalization of a di-substituted pyridine ring. The choice of starting material and specific reaction conditions would be critical to ensure regioselectivity and high yield.

Application in Drug Discovery: A Key Intermediate for IRAK4 Inhibitors

The primary and most significant application of this compound is as a key building block in the synthesis of IRAK4 inhibitors. These inhibitors are of high interest for the treatment of various autoimmune diseases and cancers, particularly those with mutations in the MyD88 gene, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[4]

The 3-bromo and 6-fluoro substituents on the picolinic acid scaffold are crucial for the molecule's utility in this context. The carboxylic acid group provides a handle for amide bond formation, a common linkage in drug molecules. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce further complexity and build out the final inhibitor structure. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.

A notable application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. In the context of IRAK4, PROTACs have been designed using an IRAK4 inhibitor moiety, a linker, and a ligand for an E3 ubiquitin ligase.[4] this compound serves as a foundational piece for constructing the IRAK4-binding portion of these degraders.

Caption: Role of this compound in IRAK4 inhibitor synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the supplier-specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

This compound is more than just a chemical reagent; it is a critical enabling tool for the discovery and development of next-generation therapies targeting the IRAK4 signaling pathway. A thorough understanding of its procurement, quality control, and synthetic applications is essential for any research organization working in this competitive and vital field. By implementing the rigorous qualification and application workflows outlined in this guide, scientists can enhance the efficiency and reproducibility of their research, ultimately accelerating the journey from a promising starting material to a life-changing therapeutic.

References

- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. National Institutes of Health (NIH).

- This compound. Proactive Molecular Research.

Sources

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-6-fluoropicolinic Acid

Introduction

3-Bromo-6-fluoropicolinic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern on the pyridine ring—featuring a bromine atom, a fluorine atom, and a carboxylic acid—provides a rich platform for a variety of chemical transformations. The strategic placement of these functional groups dictates the reactivity of the molecule, particularly the C3-bromine atom, making it a valuable building block for the synthesis of complex heterocyclic compounds. This guide offers an in-depth exploration of the electronic factors governing the reactivity of the bromine atom and provides a practical overview of its participation in key synthetic transformations.

Electronic Landscape of the Pyridine Ring: The Foundation of Reactivity

The reactivity of the bromine atom in this compound is fundamentally controlled by the electronic environment of the pyridine ring. This environment is a composite of the inductive and resonance effects of the substituents, as well as the inherent electron-withdrawing nature of the pyridine nitrogen.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a general polarization of electron density away from the ring carbons. This makes the pyridine ring electron-deficient compared to benzene and, consequently, more susceptible to nucleophilic attack.

-

Fluorine Atom (C6): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), further decreasing the electron density of the pyridine ring. This effect is most pronounced at the adjacent carbon atoms.

-

Carboxylic Acid Group (C2): The picolinic acid moiety is also strongly electron-withdrawing through both inductive and resonance effects (-I, -M). This deactivation of the ring enhances the electrophilicity of the carbon atoms.

-

Bromine Atom (C3): While halogens are deactivating due to their inductive effect, they can also donate electron density through resonance (+M). However, for bromine, the inductive effect typically outweighs the resonance effect.

The cumulative effect of the pyridine nitrogen, the C6-fluoro group, and the C2-carboxylic acid group is a significant reduction in the electron density of the aromatic system. This electronic landscape has profound implications for the reactivity of the C3-Br bond, primarily activating it for two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the C3 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The electron-deficient nature of the pyridine ring generally enhances the rate-determining oxidative addition step in the catalytic cycles of these reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron species.[2][3] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C3 position.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The picolinic acid moiety can potentially chelate with the palladium center, influencing the catalytic activity. Therefore, esterification of the carboxylic acid to the corresponding methyl ester (methyl 3-bromo-6-fluoropicolinate) is often a prudent first step to prevent interference with the catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A moderately strong inorganic base is required to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-6-fluoropicolinate

Diagram of Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Esterification (Optional but Recommended): To a solution of this compound in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain methyl 3-bromo-6-fluoropicolinate, which can be used in the next step without further purification.

-

Reaction Setup: In a flame-dried Schlenk flask, combine methyl 3-bromo-6-fluoropicolinate (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand such as SPhos or XPhos (4-10 mol%). Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | DME/H₂O | 85 | 18 | 70-85 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This transformation is particularly valuable for synthesizing substituted anilines and other arylamine derivatives, which are common motifs in pharmaceuticals.

Causality in Experimental Design: Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Sterically hindered biarylphosphine ligands are often employed to promote the reductive elimination step, which can be challenging for electron-deficient aryl halides. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine, forming the active palladium-amido complex. The reaction is usually carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 3-bromo-6-fluoropicolinate

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a stream of argon, add to a flame-dried Schlenk tube methyl 3-bromo-6-fluoropicolinate (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable biarylphosphine ligand like RuPhos or XantPhos (2-4 mol%), and a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-1.5 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3-amino-6-fluoropicolinate derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |

| Aniline | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 | 24 | 75-85 |

| Benzylamine | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 110 | 16 | 70-80 |

Other Palladium-Catalyzed Reactions

The C3-bromine atom of this compound is also amenable to other important palladium-catalyzed transformations, including:

-

Sonogashira Coupling: For the synthesis of 3-alkynyl-6-fluoropicolinic acid derivatives, which are valuable precursors for various heterocyclic systems.[5] A typical protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a terminal alkyne.[6]

-

Heck Reaction: To introduce alkenyl substituents at the C3 position.[7] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine).[8]

-

Cyanation: For the synthesis of 3-cyano-6-fluoropicolinic acid. This can be achieved using various cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst.[9][10]

Nucleophilic Aromatic Substitution (SNAr)